

# CCT251545: A Comparative Guide to a Potent and Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT251545 |           |
| Cat. No.:            | B15621817 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CCT251545** with other prominent CDK8/19 inhibitors. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies for key assays.

### Introduction to CCT251545 and CDK8/19 Inhibition

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. **CCT251545** is a potent, selective, and orally bioavailable small-molecule inhibitor of both CDK8 and CDK19.[1][2] It was identified through a cell-based screen for inhibitors of the Wnt signaling pathway and subsequently found to exert its effects through competitive inhibition of ATP binding to CDK8 and CDK19.[1][3][4]

## Comparative Performance of CDK8/19 Inhibitors

The following tables summarize the available quantitative data for **CCT251545** and other notable CDK8/19 inhibitors, including Senexin B, MSC2530818, and BI-1347.



| Inhibitor  | Target(s)      | CDK8 IC50<br>(nM)                      | CDK19 IC50<br>(nM) | Wnt<br>Signaling<br>IC50 (nM) | Key<br>Features                                                                     |
|------------|----------------|----------------------------------------|--------------------|-------------------------------|-------------------------------------------------------------------------------------|
| CCT251545  | CDK8,<br>CDK19 | 7                                      | 6                  | 5 (in 7dF3<br>cells)          | Potent, selective, orally bioavailable, inhibits STAT1 phosphorylati on.[1][2][5]   |
| Senexin B  | CDK8,<br>CDK19 | ~114 (in<br>NFĸB<br>reporter<br>assay) | -                  | -                             | First selective<br>CDK8/19<br>inhibitor to<br>enter clinical<br>trials.[6][7][8]    |
| MSC2530818 | CDK8,<br>CDK19 | 2.6                                    | -                  | -                             | Orally bioavailable, demonstrates in vivo tumor growth inhibition.[9]               |
| BI-1347    | CDK8,<br>CDK19 | 1                                      | -                  | -                             | Potent and highly selective, suitable for in vitro and in vivo studies. [8][11][12] |

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.



## **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.



Click to download full resolution via product page

Caption: Simplified Wnt/ $\beta$ -catenin signaling pathway and the inhibitory action of **CCT251545** on CDK8.



Click to download full resolution via product page

Caption: CDK8-mediated phosphorylation of STAT1 at Ser727 and its inhibition by CCT251545.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19
   Mediator Kinase with Tumor-enriched Pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. mdpi.com [mdpi.com]
- 9. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT251545: A Comparative Guide to a Potent and Selective CDK8/19 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621817#cct251545-versus-other-cdk8-19-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com